(R)-3-(Azetidin-2-yl)propanoic acid

Catalog No.
S15830294
CAS No.
M.F
C6H11NO2
M. Wt
129.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-3-(Azetidin-2-yl)propanoic acid

Product Name

(R)-3-(Azetidin-2-yl)propanoic acid

IUPAC Name

3-[(2R)-azetidin-2-yl]propanoic acid

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

InChI

InChI=1S/C6H11NO2/c8-6(9)2-1-5-3-4-7-5/h5,7H,1-4H2,(H,8,9)/t5-/m1/s1

InChI Key

NPRCJSCTYUQOTK-RXMQYKEDSA-N

Canonical SMILES

C1CNC1CCC(=O)O

Isomeric SMILES

C1CN[C@@H]1CCC(=O)O

(R)-3-(Azetidin-2-yl)propanoic acid is a chiral compound characterized by the presence of an azetidine ring and a propanoic acid moiety. Its molecular formula is C6H11NO2C_6H_{11}NO_2, and it has a molecular weight of approximately 129.16 g/mol. The compound features unique stereochemistry due to the specific arrangement of atoms around the azetidine ring, making it significant in various chemical and biological contexts. The compound's structure can be represented using its IUPAC name, 3-[(2R)-azetidin-2-yl]propanoic acid, and its canonical SMILES notation is C1CNC1CCC(=O)O.

, including:

  • Oxidation: The azetidine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: Reduction of the azetidine ring can be performed with reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The nitrogen atom in the azetidine ring can undergo nucleophilic substitution reactions with various electrophiles, leading to diverse derivatives.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
  • Reduction: Lithium aluminum hydride, sodium borohydride.
  • Substitution: Alkyl halides, acyl chlorides.

(R)-3-(Azetidin-2-yl)propanoic acid exhibits significant biological activity, primarily as a modulator of specific molecular targets such as enzymes or receptors. The strain and reactivity of the azetidine ring facilitate the formation of stable complexes with these targets, potentially leading to the inhibition or activation of various biochemical pathways. This property makes it valuable in medicinal chemistry, particularly in developing therapeutics that target metabolic pathways.

The synthesis of (R)-3-(Azetidin-2-yl)propanoic acid typically involves constructing the azetidine ring followed by introducing the propanoic acid group. Common methods include:

  • Cyclization: Appropriate precursors are cyclized under basic conditions using strong bases like sodium hydride or potassium tert-butoxide in aprotic solvents such as dimethyl sulfoxide or tetrahydrofuran.
  • Industrial Production: More scalable methods may involve catalytic hydrogenation or enzymatic resolution to achieve the desired chirality, often utilizing continuous flow reactors and advanced purification techniques like crystallization and chromatography to ensure high yield and purity .

(R)-3-(Azetidin-2-yl)propanoic acid has several applications:

  • Pharmaceuticals: It is explored for its potential as an angiotensin-converting enzyme inhibitor and other therapeutic roles due to its ability to modulate biological pathways.
  • Chemical Intermediates: This compound serves as a building block for synthesizing more complex molecules in medicinal chemistry.

Its unique structural properties contribute to its effectiveness in these applications .

Studies on (R)-3-(Azetidin-2-yl)propanoic acid's interactions with biological targets reveal that it can influence enzyme activity and receptor binding. These interactions are critical for understanding its pharmacological potential and mechanisms of action. The specific binding affinities and inhibition profiles against various enzymes can guide further research into its therapeutic applications .

Several compounds share structural similarities with (R)-3-(Azetidin-2-yl)propanoic acid. Notable examples include:

Compound NameStructure TypeSimilarity Index
3-(Prop-1-en-2-yl)azetidin-2-oneAzetidine derivative0.85
3-(Piperidin-1-yl)propanoic acidSix-membered nitrogen ring0.90
(S)-2-(Pyrrolidin-2-yl)acetic acidFive-membered nitrogen ring0.76
(R)-2-(Pyrrolidin-2-yl)acetic acidFive-membered nitrogen ring0.76
4-(4-Methylpiperazin-1-yl)butanoic acidSix-membered nitrogen ring0.75

Uniqueness

(R)-3-(Azetidin-2-yl)propanoic acid is unique due to its chiral nature and the combination of an azetidine ring with a propanoic acid group. This distinct structural arrangement imparts specific chemical reactivity and biological properties that differentiate it from other similar compounds, making it a subject of interest in medicinal chemistry and drug development .

XLogP3

-2.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

129.078978594 g/mol

Monoisotopic Mass

129.078978594 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-15-2024

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